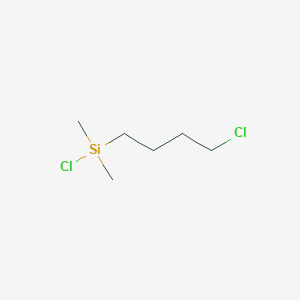
4-Chlorobutyldimethylchlorosilane
説明
Synthesis Analysis
The synthesis of (chloromethyl)silanes, which are structurally related to 4-Chlorobutyldimethylchlorosilane, involves the reaction of chlorosilanes with (chloromethyl)lithium generated in situ from bromochloromethane and n-butyllithium. This method is applicable to a wide variety of chlorosilanes and is particularly useful for silanes with reactive bonds such as Si-Si, Si-H, Si-vinyl, and Si-allyl, generally yielding high-quality (chloromethyl)silanes .
Molecular Structure Analysis
While the molecular structure of 4-Chlorobutyldimethylchlorosilane is not explicitly described in the provided papers, it can be inferred that the compound would have a chlorobutyl group attached to a dimethylchlorosilane moiety. This structure would be expected to exhibit characteristics typical of chlorosilanes, such as reactivity with nucleophiles and the potential for further functionalization.
Chemical Reactions Analysis
The chemical reactions of chlorosilanes, as mentioned in the first paper, can be extended to chloromethylation of other group 14 element halides, including germanium, tin, and lead halides. This suggests that 4-Chlorobutyldimethylchlorosilane could also undergo similar reactions, potentially leading to the formation of various organometallic compounds .
Physical and Chemical Properties Analysis
科学的研究の応用
- Summary of the Application : 4-Chlorobutyldimethylchlorosilane is used in the study of plasmon-driven catalytic reactions . This type of reaction involves the collective oscillation of free electrons at the surface of metallic nanostructures, which store energy from incident light that could transfer energy to molecules and promote photocatalysis .
- Methods of Application or Experimental Procedures : In the study, the efficiency of photo-reducing 4-nitro-benzenthiol (4-NBT) dry film to p,p′-dimercaptoazobenzene (DMAB) in ambient conditions has been studied using Ag nanodiscs (NDs) and Ag nanoparticles (NPs) as catalysts . The distribution of catalytic efficiency of 4-NBT to DMAB using an individual Ag ND catalyst has been illustrated using spatial Raman mapping .
- Results or Outcomes : The results show that the plasmon-driven catalytic reaction (PDCR) efficiency has a positive correlation with plasmon-induced electromagnetic field intensity . Time-dependent surface-enhanced Raman scattering (SERS) experiments reveal that the PDCR of 4-NBT to DMAB is reciprocal . This discovery will aid to improve the PDCR performance and modulate the catalysis reaction for a high reduction of 4-NBT in industrial applications .
In addition, 4-Chlorobutyldimethylchlorosilane is also used in the production of coatings, adhesives, sealants, and elastomers . These materials have a wide range of applications in various industries, including automotive, aerospace, electronics, and construction.
特性
IUPAC Name |
chloro-(4-chlorobutyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYPBFYHSUIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373901 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobutyldimethylchlorosilane | |
CAS RN |
18145-84-1 | |
| Record name | Chloro(4-chlorobutyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





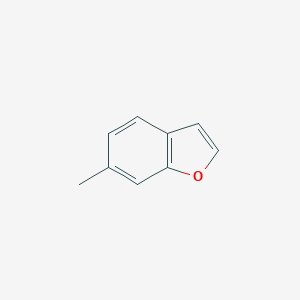
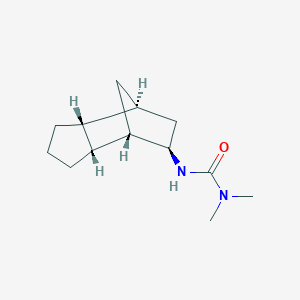
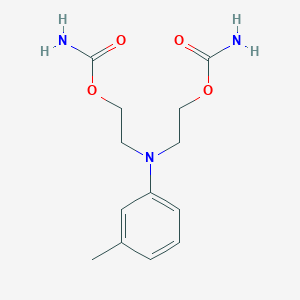
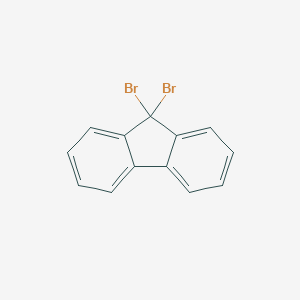
![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
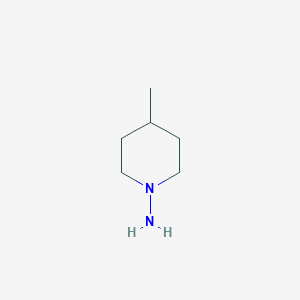
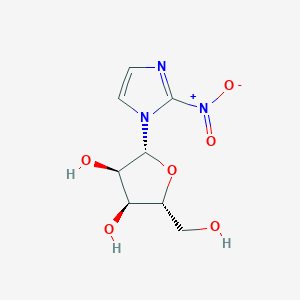
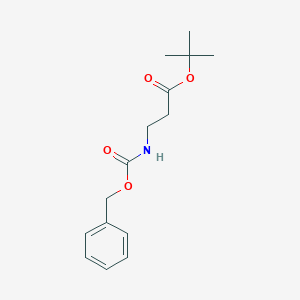
![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)
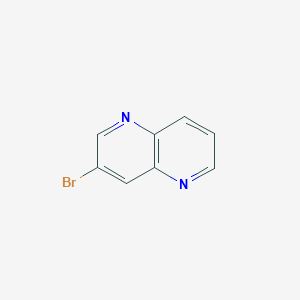
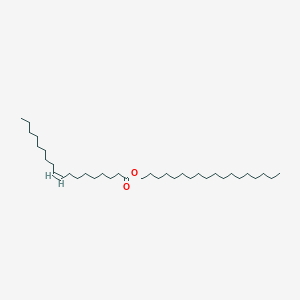
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)